molecular formula C19H24N2O3S B3454350 N~2~-(4-isopropylphenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(4-isopropylphenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B3454350
M. Wt: 360.5 g/mol
InChI Key: JNQLQRJNKOGIER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(4-isopropylphenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as Compound X, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound belongs to the class of N-acyl amino acid derivatives and has a unique chemical structure that makes it a promising candidate for further research.

Mechanism of Action

The mechanism of action of Compound X is not yet fully understood. However, it has been proposed that the compound exerts its antitumor activity by inhibiting the proliferation of cancer cells through the induction of apoptosis. Additionally, Compound X has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, thereby reducing inflammation.
Biochemical and Physiological Effects
Compound X has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that the compound has potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, Compound X has also been shown to exhibit anti-inflammatory activity by inhibiting the activity of certain enzymes that are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the major advantages of using Compound X in lab experiments is its potent antitumor activity, which makes it a promising candidate for further research in the field of cancer treatment. Additionally, the compound has also been shown to exhibit anti-inflammatory activity, which could have potential applications in the treatment of inflammatory diseases. However, one of the limitations of using Compound X in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are a number of future directions that could be pursued in the research of Compound X. One potential area of research is the development of more efficient synthesis methods for the compound, which could make it more accessible for further research. Additionally, further studies are needed to fully understand the mechanism of action of Compound X, which could lead to the development of more effective treatments for cancer and inflammatory diseases. Finally, there is also a need for further studies to evaluate the safety and toxicity of Compound X, which could help to determine its potential for use in clinical settings.

Scientific Research Applications

Compound X has been the subject of extensive research due to its potential applications in various fields. One of the most promising applications of Compound X is in the field of medicinal chemistry, where it has been shown to exhibit potent antitumor activity against various cancer cell lines. Additionally, Compound X has also been shown to have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

N-(3-methylphenyl)-2-(N-methylsulfonyl-4-propan-2-ylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-14(2)16-8-10-18(11-9-16)21(25(4,23)24)13-19(22)20-17-7-5-6-15(3)12-17/h5-12,14H,13H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQLQRJNKOGIER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN(C2=CC=C(C=C2)C(C)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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